molecular formula C7H13NO2S B13007599 Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate

Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate

Cat. No.: B13007599
M. Wt: 175.25 g/mol
InChI Key: LCMCYMNSSZMEAD-NTSWFWBYSA-N
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Description

Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate is a chemical compound with a unique structure that includes a thiopyran ring, an amino group, and a carboxylate ester

Preparation Methods

The synthesis of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a thiopyran derivative with an amino group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysAdditionally, it is used in industrial processes for the production of various chemicals .

Mechanism of Action

The mechanism of action of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be compared with other similar compounds, such as 3,4-dihydroxy-3-methyl-2-pentanone and 3-methoxy-4-methylaminopyrrolidine. These compounds share some structural similarities but differ in their specific functional groups and stereochemistry.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (3S,4R)-4-aminothiane-3-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1

InChI Key

LCMCYMNSSZMEAD-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@H]1CSCC[C@H]1N

Canonical SMILES

COC(=O)C1CSCCC1N

Origin of Product

United States

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